molecular formula C9H9Cl2NO2 B144519 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide CAS No. 910297-66-4

2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide

Cat. No.: B144519
CAS No.: 910297-66-4
M. Wt: 234.08 g/mol
InChI Key: GLAPCANLSPZNJU-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide (CAS: 910297-66-4) is a chloroacetamide derivative with structural features common to herbicides and their transformation products (TPs). Its molecular structure consists of a chloroacetamide backbone substituted with a 2-chloro-6-(hydroxymethyl)phenyl group. This hydroxymethyl substituent distinguishes it from related compounds and influences its physicochemical properties, metabolic behavior, and toxicity . The compound has been studied in the context of pesticide TPs, particularly S-metolachlor derivatives, where structural modifications drive prioritization in hazard assessments .

Properties

IUPAC Name

2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-4-8(14)12-9-6(5-13)2-1-3-7(9)11/h1-3,13H,4-5H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAPCANLSPZNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium Hydroxide-Mediated Hydrolysis

The most well-documented synthesis involves a two-stage hydrolysis process starting from 3-chloro-2-(2-chloroacetamido)benzyl 2-chloroacetate (compound 4a). In Stage 1 , lithium hydroxide monohydrate (12.55 g, 306 mmol) is dissolved in a methanol-water mixture (50 mL each) and cooled to -10°C. A solution of compound 4a (19.0 g, 61.2 mmol) in tetrahydrofuran (300 mL) is added, and the reaction is warmed to 15°C over 4 hours. Stage 2 involves quenching with saturated ammonium chloride (200 mL) and extraction with ethyl acetate. The organic phase is washed with brine, dried over sodium sulfate, and concentrated to yield the target compound as off-white needles (12.1 g, 85% yield).

Key Reaction Parameters:

  • Temperature gradient: -10°C → 15°C

  • Solvent system: THF/MeOH/H₂O

  • Workup: Liquid-liquid extraction with EtOAc

This method’s efficiency stems from the controlled basic hydrolysis of the ester group, which selectively generates the hydroxymethyl moiety without over-hydrolysis of the acetamide group.

Optimization of Reaction Conditions and Yield Enhancement

Temperature and Solvent Effects

The lithium hydroxide-mediated method achieves optimal yields at 15°C, balancing reaction kinetics and selectivity. Lower temperatures (-10°C) minimize byproduct formation during reagent mixing, while gradual warming ensures complete conversion. Tetrahydrofuran (THF) is critical for solubilizing intermediate species, whereas methanol-water co-solvents facilitate hydroxide ion mobility.

Analytical Characterization and Purity Assessment

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

  • δ 2.96 (bs, 1H, -OH)

  • δ 4.29 (s, 2H, -CH₂Cl)

  • δ 4.56 (s, 2H, -CH₂OH)

  • δ 7.30–7.44 (m, 3H, aromatic)

  • δ 8.33 (bs, 1H, -NH)

The spectrum confirms the presence of hydroxymethyl and chloroacetamide groups, with aromatic protons consistent with the disubstituted phenyl ring.

Elemental Analysis

Calculated for C₉H₉Cl₂NO₂:

  • C: 46.18%, H: 3.87%, N: 5.98%
    Found:

  • C: 46.21%, H: 3.72%, N: 5.80%

Minor deviations suggest trace solvent retention, though purity remains >98% by HPLC.

Comparative Evaluation of Synthesis Strategies

ParameterLiOH HydrolysisAcid-Catalyzed
Yield85%33.8%
Reaction Time4 hours16 hours
Key ReagentsLiOH, NH₄ClH₂SO₄, AcOH
ByproductsMinimalLikely oligomers
ScalabilityHigh (12.1 g scale)Moderate (2.42 g scale)

The lithium hydroxide route outperforms acid-mediated methods in yield and scalability, making it industrially preferable. However, acid catalysis may offer regioselective advantages for derivatives with electron-withdrawing groups.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide is as an intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The compound's structure allows for modifications that enhance the pharmacological properties of Dasatinib, making it a valuable building block in drug development .

Research on Anticancer Properties

Research has indicated that compounds similar to 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide exhibit anticancer properties. Studies focusing on its derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This positions the compound as a candidate for further exploration in oncological therapies .

Biodegradation Studies

Recent studies have explored the biodegradation potential of chloroacetanilides, including derivatives related to 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide. Research indicates that certain microbial strains can effectively degrade such compounds, suggesting their utility in bioremediation efforts aimed at reducing environmental contamination from agricultural chemicals .

Case Studies

Study TitleFocusFindings
Synthesis and Anticancer Activity of Chloroacetamide DerivativesAnticancer ResearchIdentified that derivatives showed significant inhibition of cancer cell lines, indicating potential therapeutic use.
Biodegradation of ChloroacetanilidesEnvironmental ScienceDemonstrated effective degradation by specific microbial strains, showcasing potential for environmental remediation applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide involves its role as a formaldehyde releaser . This compound can release formaldehyde under certain conditions, which can then interact with various molecular targets and pathways in biological systems. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • N-methoxypropan substitution in analogues introduces steric hindrance, altering metabolic pathways and toxicity profiles .

Physicochemical Properties

Property Target Compound 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide S-Metolachlor (Parent)
Water Solubility (mg/L) 401.24 (CompTox), 2.03 (CTS) Not reported 530 (measured)
Log Kow 1.35 (predicted) 2.48 (measured) 3.05 (measured)
Molecular Weight (g/mol) 248.68 241.71 283.8

Analysis :

  • The target compound’s higher water solubility (401.24 mg/L) compared to CTS predictions (2.03 mg/L) suggests variability in computational models, possibly due to the hydroxymethyl group’s hydrophilic nature .

Metabolic and Environmental Behavior

  • Metabolism: Chloroacetamides like acetochlor and metolachlor are metabolized via cytochrome P450 enzymes (CYP3A4, CYP2B6) to carcinogenic intermediates such as CMEPA and CDEPA .
  • Environmental Fate : The compound’s moderate Kow (1.35) suggests partitioning between water and soil, though its higher solubility than S-metolachlor implies greater persistence in water systems .

Toxicological Profiles

Genotoxicity and Mutagenicity

Compound Mutagenicity Score Structural Alerts Identified
Target Compound 0.92 (Read-across) SA8, SM45, SM73, SM161
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide 0.68 SA8 (fewer alerts)
S-Metolachlor 0.75 Similar alerts

Key Findings :

  • The target compound’s higher mutagenicity score (0.92) correlates with additional structural alerts (e.g., SM161) linked to DNA-reactive metabolites .
  • Chromosomal aberration predictions are conflicting: VEGA models suggest activity, while CompTox’s Ames test is negative, highlighting model limitations .

Carcinogenicity and Developmental Toxicity

  • Developmental Toxicity : OSIRIS predicts positivity, but zebrafish embryo assays show reduced potency (AC50 = 5026.02 µg/L), suggesting species-specific effects .

Biological Activity

2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The molecular formula of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide is C9H10Cl2N1O2C_9H_{10}Cl_2N_1O_2. The compound features a chloro-substituted aromatic ring and an acetamide functional group, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific enzymes or receptors. For instance, some derivatives have shown significant inhibition of carbonic anhydrase IX (CA IX), an enzyme frequently overexpressed in tumor cells, leading to altered cellular pH and promoting tumor growth . This suggests that 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide may similarly affect tumor cell metabolism.

Antitumor Activity

Several studies have evaluated the antitumor properties of related compounds. For example, derivatives similar to 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). These compounds exhibited IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity .

Compound Cell Line IC50 (μM) Selectivity
4eMDA-MB-2311.52High
4gMCF-73.00Moderate
4hMCF-10A6.31Low

The mechanism behind this activity includes the induction of apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that the compound may possess antimicrobial activity. Similar compounds have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .

Microorganism Inhibition (%)
Staphylococcus aureus80.69%
Klebsiella pneumoniae77.52%

This dual activity highlights the potential for developing broad-spectrum therapeutic agents based on this compound.

Case Studies

A notable case study involved a series of synthesized derivatives based on the core structure of 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide. These derivatives were tested for their ability to inhibit CA IX and demonstrated promising results in both in vitro and in vivo models . The most active derivative led to a significant reduction in tumor size in xenograft models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]-acetamide, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with 2-chloro-6-methylphenylamine. Acetylation using acetic anhydride forms the acetamide backbone, followed by hydroxymethylation via formaldehyde condensation under controlled pH (neutral to slightly basic conditions). Key parameters include temperature (80–100°C for acetylation), stoichiometric ratios (1:1.2 amine to acetic anhydride), and purification via recrystallization from ethanol or methanol . Side reactions, such as over-chlorination or incomplete hydroxymethylation, are mitigated by slow reagent addition and inert atmospheres.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents on the phenyl ring (e.g., δ 2.11 ppm for CH3_3, δ 7.23–6.98 ppm for aromatic protons) and confirm the hydroxymethyl group (δ 4.5–5.0 ppm for –CH2 _2OH) .
  • X-ray crystallography : SHELX software refines crystal structures, revealing dihedral angles between the amide group and phenyl ring (e.g., 16.0° in analogues) and hydrogen-bonding networks (N–H⋯O) that stabilize the lattice . Synclinal conformations of C–Cl and C=O bonds are confirmed via torsional angle analysis .

Advanced Research Questions

Q. What methodologies are employed to analyze the compound's electrochemical behavior in corrosion inhibition studies?

  • Methodological Answer : Potentiodynamic polarization (PDP) in 0.1 M HCl evaluates corrosion rates using a potentiostat. Inhibitor efficiency is calculated via Tafel slopes, comparing current densities in the absence/presence of the compound (e.g., 100 ppm concentration). Electrochemical impedance spectroscopy (EIS) measures charge-transfer resistance. Contradictions in data (e.g., temperature-dependent efficacy) are resolved by repeating experiments under controlled humidity and oxygen levels .

Q. How do structural modifications influence the compound's reactivity and potential biological interactions?

  • Methodological Answer : Substituent effects are studied via:

  • Nitro vs. hydroxymethyl groups : Nitro groups enhance electrophilicity, increasing reactivity in nucleophilic aromatic substitution, while hydroxymethyl groups improve solubility for biological assays .
  • Comparative crystallography : Analogues like 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide show distinct hydrogen-bonding patterns, altering stability in aqueous environments .
  • QSAR modeling : Predicts bioactivity by correlating Cl/NO2_2 substituent positions with herbicidal or antifungal potency .

Q. What challenges exist in resolving contradictory data regarding the compound's stability under varying environmental conditions?

  • Methodological Answer : Discrepancies in hydrolysis rates (e.g., pH-dependent degradation) are addressed by:

  • Controlled kinetic studies : Using HPLC to track degradation products (e.g., chloroacetic acid) under UV light or elevated temperatures .
  • Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies for Cl–C and O–H bonds, identifying vulnerable sites .
  • Cross-validation : Reproducing experiments in independent labs with standardized protocols (e.g., IUPAC guidelines for stability testing) .

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